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Compound of Interest

Compound Name: Methyl 3-amino-2-bromobenzoate

Cat. No.: B033773

For: Researchers, scientists, and drug development professionals

This technical guide provides a comprehensive overview of the predicted and expected
spectroscopic data for Methyl 3-amino-2-bromobenzoate (CAS No. 106896-48-4). Due to the
limited availability of public experimental spectra for this specific isomer, this document focuses
on predicted data and generalized experimental protocols to aid researchers in its synthesis
and characterization.

Methyl 3-amino-2-bromobenzoate is an aromatic compound with the molecular formula
CsHsBrNO2 and a molecular weight of 230.06 g/mol .[1] It features a benzoate structure with an
amino group at the 3-position and a bromine atom at the 2-position, making it a potentially
valuable intermediate in the synthesis of more complex molecules.

Summary of Spectroscopic Data

The following tables summarize the predicted quantitative data from *H NMR, 3C NMR,
Infrared (IR) Spectroscopy, and Mass Spectrometry for Methyl 3-amino-2-bromobenzoate.

Table 1: Predicted *H NMR Spectroscopic Data (Solvent: CDCls, 400 MHz)
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~7.2-7.4 Triplet 1H Aromatic H (H5)
~6.8-7.0 Doublet 1H Aromatic H (H4)
~6.6-6.8 Doublet 1H Aromatic H (H6)
~4.0 (broad) Singlet 2H -NH:z
~3.9 Singlet 3H -OCHs

Note: This data is
predicted and may
vary from
experimental results.
Chemical shifts for
aromatic protons are
estimations based on

substituent effects.

Table 2: Predicted 13C NMR Spectroscopic Data (Solvent: CDCIs, 100 MHz)
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Chemical Shift (8) ppm Assighment
~167 C=0 (Ester)
~148 C-NH2

~132 Aromatic C-H
~120 Aromatic C-H
~118 Aromatic C-H
~115 C-Br

~110 C-COOCHs
~52 -OCHs

Note: This data is predicted and may vary from

experimental results.

Table 3: Expected Infrared (IR) Spectroscopy Data

Wavenumber (cm—?) Intensity Assignment

3450-3300 Medium N-H stretch (amine)
3100-3000 Medium C-H stretch (aromatic)
2950-2850 Medium C-H stretch (methyl)
~1720 Strong C=0 stretch (ester)

~1600, ~1470 Medium C=C stretch (aromatic ring)
~1250 Strong C-O stretch (ester)

~1100 Medium C-N stretch (amine)

~750 Strong C-Br stretch

Note: These are expected
absorption ranges based on

the functional groups present.
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Table 4: Expected Mass Spectrometry (MS) Data

m/z Ratio Relative Intensity (%) Assignment

[M]*" (Molecular ion peak with

229/231 High _
Br isotopes)
198/200 Medium [M - OCHs]*
170/172 Medium [M - COOCHs]*
) ) [M - Br - COJ* or other
119 Medium to High

fragmentation pathways

Note: The presence of bromine
will result in a characteristic
M/M+2 isotopic pattern with an

approximate 1:1 ratio.

Experimental Protocols

Detailed methodologies for acquiring spectroscopic data for a solid organic compound like
Methyl 3-amino-2-bromobenzoate are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:

[e]

For *H NMR, weigh approximately 5-10 mg of the solid sample.

o

For 13C NMR, weigh approximately 20-30 mg of the sample.

o

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.qg.,
CDCls, DMSO-ds) in a clean, dry NMR tube.

o

Ensure the sample is fully dissolved. Gentle warming or sonication can aid dissolution.
o Data Acquisition (General Parameters for a 400 MHz Spectrometer):

o 'HNMR:

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b033773?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b033773?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Pulse Program: Standard single-pulse experiment.

Spectral Width: ~16 ppm.

Acquisition Time: ~2-3 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64, depending on sample concentration.

o 13C NMR:

Pulse Program: Proton-decoupled experiment.

Spectral Width: ~240 ppm.

Acquisition Time: ~1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, due to the low natural abundance of 13C.

» Data Processing:

[e]

Apply a Fourier transform to the acquired Free Induction Decay (FID).

o

Phase correct the spectrum.

[¢]

Calibrate the chemical shift scale using the residual solvent peak or an internal standard
(e.g., Tetramethylsilane, TMS, at 0.00 ppm).

[¢]

Integrate the signals in the *H NMR spectrum.

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):

o Place a small amount of the solid sample directly onto the ATR crystal.
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o Apply pressure using the anvil to ensure good contact between the sample and the
crystal.

o Data Acquisition (FTIR Spectrometer):
o Record a background spectrum of the clean, empty ATR crystal.
o Record the sample spectrum, typically over a range of 4000-400 cm~1.

o The instrument software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

e Sample Preparation:

o Dissolve a small amount of the sample (~1 mg/mL) in a volatile organic solvent (e.qg.,
methanol, acetonitrile).

o For direct infusion, dilute the sample solution to a final concentration of 1-10 pg/mL.
o Data Acquisition (e.g., Electrospray lonization - ESI):

o Introduce the sample solution into the ESI source via direct infusion or through a liquid
chromatography (LC) system.

o Set the mass spectrometer to scan over a relevant m/z range (e.g., 50-500 amu).

o Acquire data in positive ion mode to observe the protonated molecule [M+H]* or the
molecular ion [M]*".

o Data Analysis:
o Identify the molecular ion peak(s), paying attention to the isotopic pattern for bromine.

o Analyze the fragmentation pattern to identify characteristic losses of functional groups.

Experimental Workflow Visualization
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The following diagram illustrates a generalized workflow for the synthesis and spectroscopic
characterization of a chemical compound like Methyl 3-amino-2-bromobenzoate.

General Workflow for Spectroscopic Characterization

Chemical Synthesis

Purification
(e.g., Chromatography, Recrystallization)

Sample Preparation for Analysis

NMR Spectroscopy

(*H, 13C) IR Spectroscopy Mass Spectrometry

Data Analysis and
Structure Elucidation

Final Report

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis and spectroscopic analysis of a chemical
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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